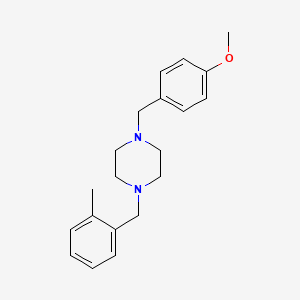

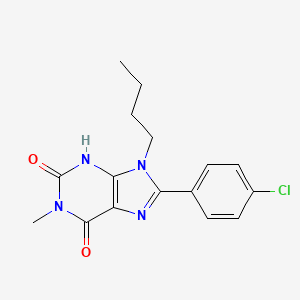

![molecular formula C14H20N2O4S B5504512 N-(2-甲基苯基)-N-[2-(4-吗啉基)-2-氧代乙基]甲磺酰胺 CAS No. 6077-32-3](/img/structure/B5504512.png)

N-(2-甲基苯基)-N-[2-(4-吗啉基)-2-氧代乙基]甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide often involves palladium-catalyzed reactions or other sophisticated organic synthesis methods. For instance, Sakamoto et al. (1988) described a one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, demonstrating a method that could potentially be adapted for the synthesis of the target compound (Sakamoto et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been extensively studied, revealing insights into their conformation and bonding. Gowda et al. (2007) explored the structure of N-(3,4-Dimethylphenyl)methanesulfonamide, highlighting the anti conformation of the N—H bond, which is significant for understanding the molecular orientation and potential receptor interactions of the target compound (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of methanesulfonamide derivatives provide insights into their behavior in various chemical environments. Aizina et al. (2012) described the high electrophilic reactivity of a phenylmethanesulfonamide derivative, suggesting similar reactivity patterns for N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide (Aizina, Levkovskaya, & Rozentsveig, 2012).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, including melting points, boiling points, and solubility, are crucial for their application in various fields. Karabacak, Cinar, and Kurt (2010) conducted a DFT study on N-(2-methylphenyl)methanesulfonamide, providing valuable data on vibrational transitions and NMR chemical shifts that could be analogous to the target compound (Karabacak, Cinar, & Kurt, 2010).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with different reagents, stability under various conditions, and interaction with biological targets, is essential for the application of methanesulfonamide derivatives. Shealy, Krauth, and Laster (1984) explored the antineoplastic activity of a (methylsulfonyl)methanesulfonate derivative, indicating the potential biological activity of similar compounds (Shealy, Krauth, & Laster, 1984).

科学研究应用

合成和分子结构分析

- Matlock 等人(2015 年)的一项研究描述了 C 取代吗啉的合成,这可能包括类似于 N-(2-甲基苯基)-N-[2-(4-吗啉基)-2-氧代乙基]甲磺酰胺的化合物。这些合成涉及与 α-苯基乙烯基磺鎓盐的反应,并且以其高区域选择性和非对映选择性而著称 (Matlock 等人,2015 年)。

- Karabacak 等人(2010 年)对包括 N-(2-甲基苯基)甲磺酰胺在内的分子进行了基于 DFT 的计算研究,重点关注分子构象、NMR 化学位移和振动跃迁。这项研究为这些化合物的结构和电子性质提供了有价值的见解 (Karabacak 等人,2010 年)。

生物和药物化学应用

- Oliveira 等人(2015 年)研究了磺酰胺的抗菌特性,其中包括类似于 N-(2-甲基苯基)-N-[2-(4-吗啉基)-2-氧代乙基]甲磺酰胺的衍生物。他们研究了磺酰胺对各种细菌和真菌菌株的抗菌和调节活性。该研究强调了此类化合物在对抗多重耐药微生物中的潜在用途 (Oliveira 等人,2015 年)。

- Supuran 等人(2013 年)合成了芳香磺酰胺抑制剂,包括与 N-(2-甲基苯基)-N-[2-(4-吗啉基)-2-氧代乙基]甲磺酰胺在结构上相关的化合物,并测试了它们作为各种碳酸酐酶同工酶的抑制剂。这些抑制剂显示出纳摩尔抑制浓度,表明它们作为治疗剂的潜力 (Supuran 等人,2013 年)。

属性

IUPAC Name |

N-(2-methylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-12-5-3-4-6-13(12)16(21(2,18)19)11-14(17)15-7-9-20-10-8-15/h3-6H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHISEUBGQGSIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(CC(=O)N2CCOCC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351251 |

Source

|

| Record name | ST008219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6077-32-3 |

Source

|

| Record name | ST008219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5504446.png)

![2-[(2-fluorobenzylidene)amino]phenol](/img/structure/B5504459.png)

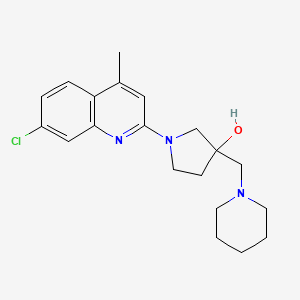

![(3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504479.png)

![2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B5504481.png)

![N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5504485.png)

![3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5504516.png)

![N-1,9-dioxaspiro[5.5]undec-4-ylpyridine-3-sulfonamide](/img/structure/B5504527.png)